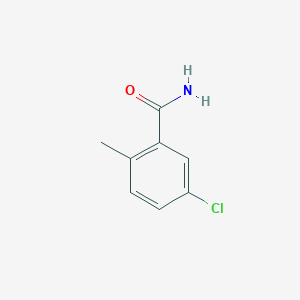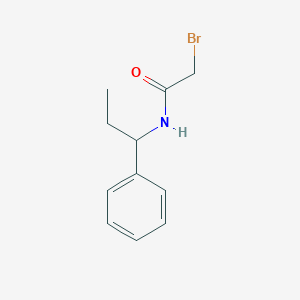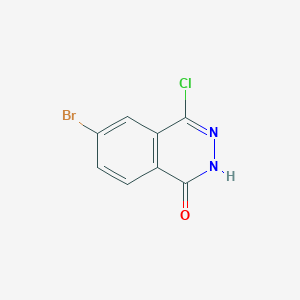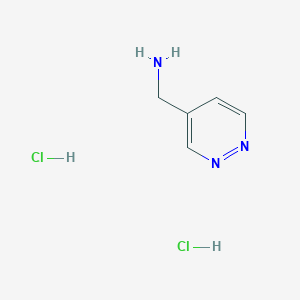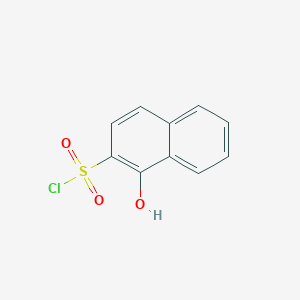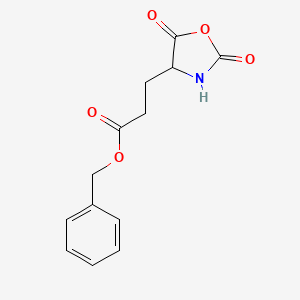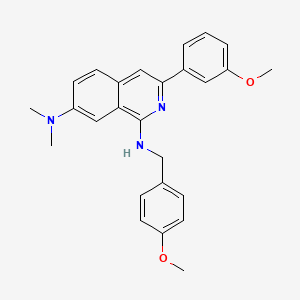
N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 277.3636
Übersicht
Beschreibung
“N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 277.3636” is a chemical compound with the molecular formula C18H19N3 . It has a molecular weight of 277.36400 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C18H19N3 . This indicates that the molecule is composed of 18 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The predicted boiling point is 484.6±45.0 °C . The density is predicted to be 1.162±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Anti-tumor and Anti-cancer Applications
One notable application of derivatives similar to N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine is in the development of potent anti-tumor agents. For instance, the study of regioselective monoacylation of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, a related compound, led to the discovery of a compound with significant anti-breast cancer activity, demonstrating 8-fold more potency than the parent compound in MDA-MB-468 cells, without toxicity to normal human cells (Jingjin Chen et al., 2013). This highlights the potential of structurally similar compounds for therapeutic development against cancer.
Cytotoxicity and Antimalarial Activity
Another area of application is the evaluation of cytotoxic effects and antimalarial activity. A series of 4-aminoquinoline derivatives, closely related to the compound of interest, were synthesized and tested for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. Some compounds exhibited promising activities, suggesting the potential for developing new classes of anticancer agents (Haiwen Zhang et al., 2007).
Luminescent Properties for OLED Applications
Furthermore, derivatives of compounds structurally related to N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine have been explored for their application in Organic Light-Emitting Devices (OLEDs). Methyl substituents on the N-diaryl rings of anthracene-9,10-diamine derivatives have been shown to significantly improve the performance of OLEDs, suggesting the potential utility of similar compounds in electronic applications (Yuan-Hsiang Yu et al., 2011).
Photophysical Properties for Biomedical Applications
Derivatives of 3-ethylpyrrolo[3,2-f]quinoline, which share structural similarities with the compound , have been synthesized and identified as novel classes of dyes for biological studies. These compounds, particularly the 7-methyl- and 6,7-dimethylpyrroloquinolin(9)one derivatives, were found to be brilliant blue luminescent dyes suitable for biological applications, highlighting their potential as fluorescent labels in cell trafficking and pharmacokinetic studies (D. Carta et al., 2015).
Safety and Hazards
The safety information available indicates that “N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 277.3636” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statement is to avoid breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
7-N,7-N-dimethyl-3-(3-methylphenyl)isoquinoline-1,7-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(21(2)3)11-16(13)18(19)20-17/h4-11H,1-3H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKVCLVBUNSRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197966 | |
| Record name | N7,N7-Dimethyl-3-(3-methylphenyl)-1,7-isoquinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1029008-73-8 | |
| Record name | N7,N7-Dimethyl-3-(3-methylphenyl)-1,7-isoquinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029008-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N7,N7-Dimethyl-3-(3-methylphenyl)-1,7-isoquinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



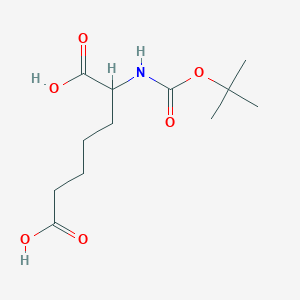
![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)

